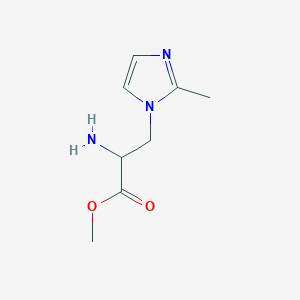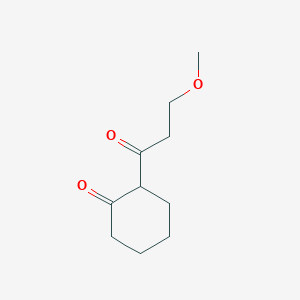
5-(Difluoromethyl)-2-fluoro-4-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Difluoromethyl)-2-fluoro-4-methylpyridine is a fluorinated pyridine derivative that has gained significant attention in various fields of scientific research. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it a valuable compound in medicinal chemistry, agrochemicals, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the direct difluoromethylation of pyridines using difluoromethylating agents such as TMS-CF2H (trimethylsilyl difluoromethyl) under metal-free conditions . Another approach involves the use of difluorocarbene reagents for the insertion of difluoromethyl groups into the pyridine ring .
Industrial Production Methods
Industrial production of 5-(Difluoromethyl)-2-fluoro-4-methylpyridine often employs scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow processes and the use of robust catalysts to facilitate the difluoromethylation and fluorination reactions .
Análisis De Reacciones Químicas
Types of Reactions
5-(Difluoromethyl)-2-fluoro-4-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding oxides or reduction to yield partially or fully hydrogenated products.
Cross-Coupling Reactions: The compound can be involved in cross-coupling reactions with aryl or alkyl halides to form more complex structures.
Common Reagents and Conditions
Difluoromethylating Agents: TMS-CF2H, difluorocarbene reagents.
Catalysts: Metal catalysts such as palladium or nickel are often used in cross-coupling reactions.
Solvents: Common solvents include dichloromethane, acetonitrile, and toluene.
Major Products
The major products formed from these reactions include difluoromethylated and fluorinated pyridine derivatives, which can be further functionalized for various applications .
Aplicaciones Científicas De Investigación
5-(Difluoromethyl)-2-fluoro-4-methylpyridine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-(Difluoromethyl)-2-fluoro-4-methylpyridine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can form hydrogen bonds with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of various biological pathways, making the compound useful in drug design and development .
Comparación Con Compuestos Similares
Similar Compounds
5-Difluoromethyl- and 7-Difluoromethyl-substituted Pyrazolo[1,5-a]pyrimidines: These compounds share the difluoromethyl group and exhibit similar biological activities.
Difluoromethylated Pyridines: Other difluoromethylated pyridine derivatives also show comparable properties and applications.
Uniqueness
5-(Difluoromethyl)-2-fluoro-4-methylpyridine is unique due to the specific positioning of the difluoromethyl and fluoro groups on the pyridine ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in various fields of research .
Propiedades
Fórmula molecular |
C7H6F3N |
|---|---|
Peso molecular |
161.12 g/mol |
Nombre IUPAC |
5-(difluoromethyl)-2-fluoro-4-methylpyridine |
InChI |
InChI=1S/C7H6F3N/c1-4-2-6(8)11-3-5(4)7(9)10/h2-3,7H,1H3 |
Clave InChI |
LTDDGBKZPIMDLU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC=C1C(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


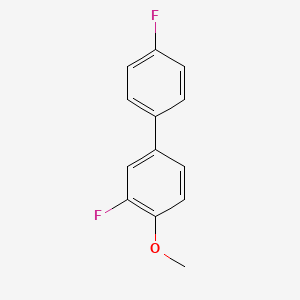
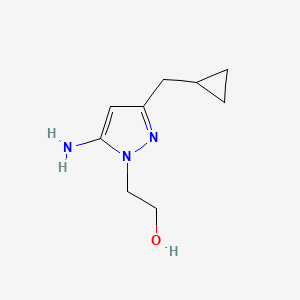
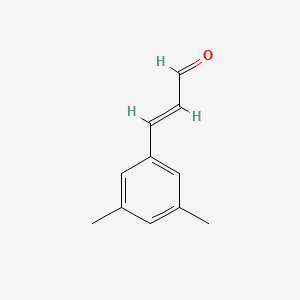

![(1S,2R,3S,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-ol](/img/structure/B13628117.png)
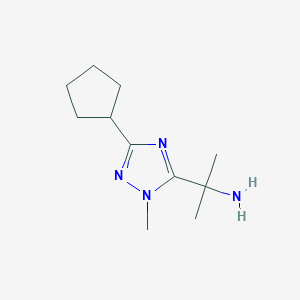
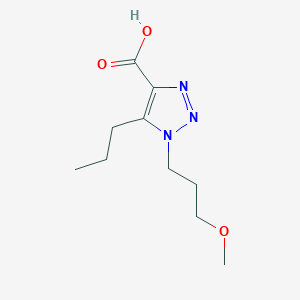
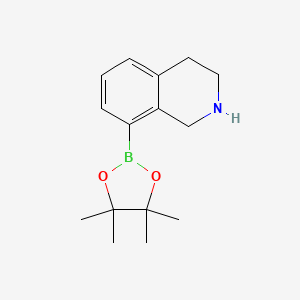
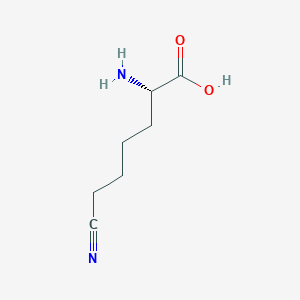
![2'-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-1'-carboxylic acid](/img/structure/B13628133.png)
![Ethyl 3-[(cyclopropylmethyl)amino]-2,2-difluoropropanoate](/img/structure/B13628136.png)

